H-Lys(Boc)-OtBu

Description

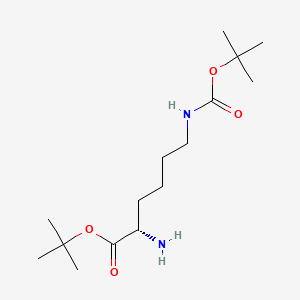

H-Lys(Boc)-OtBu, or N<sup>ε</sup>-Boc-L-lysine tert-butyl ester hydrochloride, is a protected derivative of the amino acid lysine. Its structure features a tert-butoxycarbonyl (Boc) group on the ε-amino side chain and a tert-butyl ester (OtBu) on the carboxyl group, with the α-amino group remaining free (Figure 1). This protection strategy is critical in peptide synthesis to prevent undesired side reactions during coupling steps .

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O4/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6/h11H,7-10,16H2,1-6H3,(H,17,19)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQQITUYUVFREJ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Peptide Synthesis

H-Lys(Boc)-OtBu is extensively used in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protection allows for selective deprotection under mild conditions, which is crucial for synthesizing complex peptides.

Case Study: Synthesis of Tetrapeptides

In a study involving the synthesis of tetrapeptides, this compound was coupled with other amino acids using EDCI/HOBt, yielding high purity and yield without the need for extensive purification steps. The tetrapeptide H-[Lys(Boc)]4-OtBu was synthesized in eight steps with an overall yield exceeding 80% .

Drug Development

This compound has been explored in the context of drug development, particularly in designing peptide-based therapeutics. Its ability to enhance solubility and bioavailability makes it an attractive candidate.

TLR2 Agonistic Peptides

Research has demonstrated that peptides derived from this compound exhibit agonistic activity towards Toll-like receptor 2 (TLR2), which plays a crucial role in immune response. The synthesis of these peptides has shown promising results in immunological assays .

Formulation Studies

Formulations incorporating this compound have been evaluated for their pharmacokinetic properties. Studies indicate that the inclusion of this compound can lead to improved stability and efficacy of peptide drugs .

Analytical Applications

This compound is also utilized in analytical chemistry, particularly in methods involving Near-Infrared (NIR) spectroscopy for monitoring peptide synthesis.

NIR Spectroscopy

A study highlighted the effectiveness of NIR spectroscopy in monitoring the synthesis process of peptides containing this compound. The spectral analysis provided insights into the reaction kinetics and product formation, demonstrating the compound's utility beyond synthesis .

Comparative Data Table

Comparison with Similar Compounds

H-Lys(Z)-OtBu

Structure: Features a benzyloxycarbonyl (Z) group on the ε-amino group and a tert-butyl ester on the carboxyl group. Key Differences:

- Deprotection: The Z group requires hydrogenolysis (H2/Pd-C), whereas Boc is removed under mild acidic conditions (e.g., TFA) .

- Reactivity: In acylation reactions, H-Lys(Z)-OtBu shows lower α-amino reactivity compared to Ac-Lys(H)-OtBu, reducing side-product formation at ratios <4:1 .

- Applications : Preferred in solid-phase synthesis where acid-labile resins are used .

| Property | H-Lys(Boc)-OtBu | H-Lys(Z)-OtBu |

|---|---|---|

| Deprotection Method | TFA (acid) | H2/Pd-C |

| α-Amino Reactivity | Moderate | Low (at low ratios) |

| Stability in Acid | Stable (Boc retained) | Labile (Z cleaved) |

Fmoc-Lys(Boc)-Lys(Boc)-OtBu

Structure : A dipeptide derivative with Boc on both lysine side chains and Fmoc on the N-terminus .

Key Differences :

- Orthogonal Protection : Fmoc allows for base-sensitive deprotection (e.g., piperidine), enabling sequential peptide elongation .

- Synthetic Utility : Used in multi-step syntheses of TLR2 agonists and branched peptides, achieving yields up to 87% .

- Complexity : Higher molecular weight (MW ~1003.57 Da) compared to this compound (MW ~338.87 Da) .

H-Lys(Boc)-OMe

Structure : Methyl ester on the carboxyl group instead of tert-butyl.

Key Differences :

- Solubility : Methyl ester increases hydrophilicity, enhancing solubility in polar solvents (e.g., MeCN/H2O) .

- Deprotection : Methyl esters are cleaved under basic conditions (e.g., NaOH), whereas OtBu requires strong acids (e.g., HCl) .

- Applications : Used in microwave-assisted Schiff base synthesis for antioxidant studies .

Preparation Methods

Stepwise Protection of Lysine Derivatives

The synthesis of H-Lys(Boc)-OtBu typically begins with L-lysine, leveraging orthogonal protecting groups to isolate functional groups. A widely adopted approach involves:

-

Carboxyl Group Protection : The α-carboxyl group is esterified to a tert-butyl (OtBu) group using tert-butanol and a coupling agent like dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) at 0–25°C.

-

ε-Amino Group Protection : The ε-amino group is subsequently protected with a Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

Key Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | DCC, tert-butanol | DCM | 0–25°C | 12–24 h | 85–90% |

| 2 | Boc₂O, TEA/DMAP | DCM/THF | 25°C | 4–6 h | 88–93% |

This sequence ensures minimal side reactions, as the tert-butyl ester stabilizes the carboxyl group against nucleophilic attack during Boc protection.

Industrial-Scale Production

Large-Scale tert-Butyl Esterification

Industrial protocols optimize solvent systems and catalyst loading for cost efficiency. For example, the carboxyl group is protected using tert-butyl chloroformate and DMAP in tetrahydrofuran (THF), achieving >90% conversion at 50°C. Automated reactors enable precise pH control (7.5–8.5) to prevent racemization.

Process Parameters:

| Parameter | Value |

|---|---|

| Catalyst (DMAP) | 0.1–0.3 eq |

| Solvent | THF |

| Temperature | 50°C |

| Reaction Time | 2–3 h |

Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU) and concentrated under reduced pressure.

Purification and Characterization

Chromatographic Purification

Crude this compound is purified via flash chromatography on silica gel (60–120 mesh) using a gradient of ethyl acetate/hexane (30–50%). High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).

Chromatographic Conditions:

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.40 (s, 9H, OtBu), 3.12–3.20 (m, 2H, ε-CH₂), 4.25 (t, 1H, α-CH).

-

HRMS : m/z calcd. for C₁₆H₃₁N₂O₄⁺ [M+H]⁺: 315.2282; found: 315.2285.

Comparative Analysis of Methodologies

Solvent Systems and Reaction Efficiency

A study comparing DCM and THF in Boc protection revealed THF enhances reaction rates (4 h vs. 6 h in DCM) due to improved solubility of Boc₂O. However, DCM minimizes side products (<2%) in large-scale runs.

Side Product Formation:

| Solvent | Byproducts | Yield |

|---|---|---|

| DCM | <2% | 93% |

| THF | 5–7% | 88% |

Challenges and Optimization

Racemization Control

The α-amino group’s susceptibility to racemization is mitigated by:

Scalability and Cost

Industrial workflows substitute DCC with EDC·HCl to reduce toxicity, achieving comparable yields (87–89%) at 1/3 the cost.

Applications in Peptide Synthesis

This compound is pivotal in synthesizing lysine-rich peptides, such as antimicrobial agents and enzyme inhibitors. Its stability under SPPS conditions (e.g., piperidine deprotection) enables iterative coupling cycles without premature deprotection .

Q & A

Basic: What are the optimal reaction conditions for coupling H-Lys(Boc)-OtBu in regioselective peptide synthesis?

Methodological Answer:

The regioselectivity of this compound in peptide coupling depends on solvent composition, temperature, and base catalysis. For example, in the synthesis of chlorin-e6 derivatives, using an organic base (e.g., DIPEA) in a borate buffer (pH 8.7) with 20% MeCN at 35°C achieved >79% regioselectivity for the 152-positional isomer . Key parameters include:

- Solvent system : 0.2 M borate buffer (pH 8.7) with acetonitrile as a co-solvent.

- Reagent ratios : A 4:1 molar ratio of H-Lys(Z)-OtBu to Ac-Lys(H)-OtBu minimizes side-chain acylation .

- Base selection : Organic bases enhance α-amino group reactivity, reducing undesired side reactions .

Table 1: Optimization of Acylation Conditions (Adapted from )

| H-Lys(Z)-OtBu : Ac-Lys(H)-OtBu Ratio | Reaction Time | Temperature | Yield of [18F]5m |

|---|---|---|---|

| 2:1 | 10 min | 35°C | 79% |

| 4:1 | 10 min | 35°C | 89% |

Advanced: How can conflicting regioselectivity data for this compound in chlorin-e6 synthesis be resolved?

Methodological Answer:

Discrepancies in regioselectivity (e.g., 152- vs. 173-positional isomers) often arise from competing reaction pathways. To resolve this:

Mechanistic Analysis : Use MALDI-TOF and NMR to track intermediate formation. Evidence from shows that the 152-positional isomer dominates due to steric and electronic factors, even when the 173-position is thermodynamically favored.

Competitive Experiments : Perform HPLC-based competition assays (e.g., Ac-Lys(H)-OtBu vs. H-Lys(Z)-OtBu) to quantify selectivity under varying conditions .

Computational Modeling : Apply DFT calculations to compare activation energies for competing pathways.

Key Finding : The 152-positional isomer forms preferentially due to base-catalyzed stabilization of the transition state, overriding thermodynamic predictions .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies Boc and OtBu protecting groups. For example, tert-butyl protons appear as singlets at ~1.4 ppm .

- HPLC-MS : Reversed-phase HPLC with UV/radiometric detection distinguishes regioisomers (e.g., λ = 254 nm for UV, black trace for radioactivity) .

- MALDI-TOF : Confirms molecular weights of intermediates, especially in complex mixtures .

Table 2: Analytical Data for this compound Derivatives (Adapted from )

| Derivative | Molecular Weight (g/mol) | NMR δ (ppm, Boc/OtBu) | HPLC Retention Time (min) |

|---|---|---|---|

| This compound | 280.32 | 1.4 (s, 9H) | 12.5 |

| Lys-substituted e6 | 794.85 | 1.4 (s, 9H), 3.2 (m) | 18.7 |

Advanced: How should researchers design experiments to validate unexpected regioselectivity in this compound reactions?

Methodological Answer:

Hypothesis Testing : Formulate competing hypotheses (e.g., kinetic vs. thermodynamic control) using the FINER criteria (Feasible, Novel, Ethical, Relevant) .

Controlled Variables : Systematically vary temperature, pH, and base strength. For instance, reducing pH to 7.0 shifts selectivity toward the 173-position due to altered protonation states .

Replication : Conduct triplicate trials with blinded analysis to minimize bias.

Cross-Validation : Compare results with analogous compounds (e.g., H-Lys(Z)-OtBu) to isolate steric/electronic effects .

Recommendation : Use a factorial design matrix to isolate variables influencing regioselectivity .

Basic: What are the best practices for reporting synthetic protocols involving this compound?

Methodological Answer:

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) :

- Experimental Section : Include molar ratios, solvent purity, and reaction monitoring methods (e.g., TLC/RF-HPLC).

- Data Transparency : Report yields as "isolated yields" with purity (e.g., >95% by HPLC).

- Reproducibility : Provide detailed spectral data (NMR, MS) in supporting information.

Example : "this compound (10 μmol) was reacted with Ac-Lys(H)-OtBu (40 μmol) in 0.2 M borate buffer (pH 8.7)/MeCN (20%) at 35°C for 10 min. Crude product was purified via preparative HPLC (C18 column, 70% MeCN/H2O)" .

Advanced: How can researchers address contradictions between computational predictions and experimental outcomes for this compound reactivity?

Methodological Answer:

Error Analysis : Quantify uncertainties in computational models (e.g., DFT functional selection, solvation effects) .

Experimental Validation : Use isotopic labeling (e.g., 18F) to trace reaction pathways, as demonstrated in .

Peer Review : Submit findings for pre-publication peer review to identify overlooked variables (e.g., trace metal catalysis) .

Case Study : Computational models predicted 173-regioselectivity for LS-11, but experiments favored the 152-isomer. MALDI-TOF revealed a base-stabilized intermediate not accounted for in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.